(5alpha,7alpha)-4,5-Epoxy-18,19-dihydro-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-3,6-dimethoxy-6,14-ethenomorphinan-17-carbonitrile
Description
Properties
CAS No. |
16614-60-1 |
|---|---|
Molecular Formula |
C27H36N2O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile |
InChI |
InChI=1S/C27H36N2O4/c1-23(2,3)24(4,30)18-14-25-9-10-27(18,32-6)22-26(25)11-12-29(15-28)19(25)13-16-7-8-17(31-5)21(33-22)20(16)26/h7-8,18-19,22,30H,9-14H2,1-6H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1 |
InChI Key |
BNIUSDKOHBJDSD-VFERFCJDSA-N |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C#N)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C#N)OC)O |
Other CAS No. |
16614-60-1 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N Cyano 3 O Methyl Norbuprenorphine
Established Synthetic Routes to N-Cyano-3-O-methyl Norbuprenorphine (B1208861)
The generation of N-cyano-3-O-methyl norbuprenorphine is a critical step in the chemical pathway from buprenorphine precursors to norbuprenorphine. The primary methods involve N-dealkylation followed by O-methylation or a multi-step sequence starting from thebaine.
The classical approach to obtaining N-cyano-3-O-methyl norbuprenorphine involves the N-demethylation of a tertiary amine precursor using the von Braun reaction. researchgate.netchim.it This reaction utilizes cyanogen (B1215507) bromide (CNBr) to cleave the N-methyl group, resulting in the formation of an N-cyano derivative. researchgate.netwikipedia.org The starting material for this process is typically 7α-(2-hydroxy-3,3-dimethyl-2-butyl)-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine, a derivative of thebaine. google.comgoogleapis.com The reaction proceeds by the interaction of the tertiary amine with cyanogen bromide, leading to the formation of a cyanamide (B42294) and an alkyl bromide. wikipedia.org
While the von Braun reaction is a well-established method, alternative enzymatic approaches for N-demethylation have also been explored. qub.ac.uk
The synthesis of N-cyano-3-O-methyl norbuprenorphine is an integral part of the multi-step synthesis of buprenorphine and its derivatives, often commencing from thebaine. google.comgoogleapis.com A typical sequence involves the following key transformations:
Diels-Alder reaction of thebaine with a dienophile. google.com
Hydrogenation of the resulting adduct. google.com
Grignard reaction to introduce the tert-butyl group. google.com
N-demethylation using cyanogen bromide to yield N-cyano-3-O-methyl norbuprenorphine. google.comgoogleapis.com
This sequence highlights the role of N-cyano-3-O-methyl norbuprenorphine as a crucial intermediate in the synthetic pathway.
Advanced Chemical Transformations of N-Cyano-3-O-methyl Norbuprenorphine
Once synthesized, N-cyano-3-O-methyl norbuprenorphine undergoes further chemical transformations to yield norbuprenorphine. These reactions primarily involve the hydrolysis of the N-cyano group and the demethylation of the O-methyl group.
The hydrolysis of the N-cyano group of N-cyano-3-O-methyl norbuprenorphine is a critical step to produce norbuprenorphine 3-methyl ether. google.comgoogleapis.com This reaction is typically carried out under basic conditions. google.comgoogleapis.com For instance, heating the cyanamide with an excess of potassium hydroxide (B78521) at temperatures between 130-140°C results in the clean hydrolysis of the cyano group. qub.ac.uk Another method involves the use of a hydrolysis agent with a pKa greater than 12.0, such as sodium hydroxide, in a solvent like diethylene glycol. googleapis.comgoogle.com
Table 1: N-Hydrolysis of N-Cyano-3-O-methyl Norbuprenorphine
| Reagents | Solvent | Temperature (°C) | Duration | Product | Reference |
|---|---|---|---|---|---|
| Excess KOH | Not specified | 130-140 | Not specified | Norbuprenorphine 3-Methyl Ether | qub.ac.uk |
The O-demethylation of the 3-O-methyl group can be performed on the N-cyano intermediate. This reaction is typically achieved using a combination of a mercaptan and a strong base in a polar aprotic solvent. For example, the O-demethylation of N-cyano-3-O-methyl-norbuprenorphine to N-cyano-norbuprenorphine has been demonstrated with a 77.57% area conversion by HPLC. This reaction can be carried out without cleaving the cyano group. researchgate.net
Table 2: O-Demethylation of N-Cyano-3-O-methyl Norbuprenorphine
| Reagents | Solvent | Temperature (°C) | Conversion/Yield | Product | Reference |
|---|---|---|---|---|---|
| n-Heptanethiol, NaH | DMSO | 140 | Not specified | N-cyano-norbuprenorphine derivative | researchgate.net |
Derivatization Strategies for N-Cyano-3-O-methyl Norbuprenorphine Analogs
The structural modification of N-cyano-3-O-methyl norbuprenorphine is pivotal for developing new analogs with potentially altered properties. These strategies primarily target the nitrogen atom and the 3-O-methyl group.
N-Alkylation and N-Acylation Approaches
The N-cyano group in N-cyano-3-O-methyl norbuprenorphine is a versatile functional group that can be transformed to introduce various substituents. A common strategy involves the hydrolysis of the N-cyano group to yield the secondary amine, norbuprenorphine. researchgate.net This secondary amine is then amenable to standard N-alkylation and N-acylation reactions.
For instance, the synthesis of buprenorphine involves the N-alkylation of norbuprenorphine with bromomethylcyclopropane. google.com Process optimization for this alkylation has focused on reducing impurity formation by conducting the reaction at temperatures below 60°C in the presence of a catalytic additive. google.com
Similarly, acylation of the secondary amine can be achieved using acylating agents like cyclopropyl (B3062369) carbonyl chloride, which forms the corresponding amide. researchgate.net This amide can then be reduced to the N-alkyl derivative. researchgate.net These multi-step sequences, starting with the removal of the cyano group, are fundamental in creating a diverse range of N-substituted buprenorphine analogs.
Modifications at the 3-O-Position
The 3-O-methyl group is another key site for derivatization. Demethylation of this group is a critical step in the synthesis of buprenorphine and other analogs with a free phenolic hydroxyl group. Research has shown that the O-demethylation of N-cyano-3-O-methyl-norbuprenorphine can be successfully achieved to produce N-cyano-norbuprenorphine. google.com
This transformation can be carried out using a combination of a mercaptan, such as n-propylmercaptan or 1-dodecanethiol, and a strong organic base like sodium t-butoxide or sodium ethoxide. google.com A key advantage of this method is its selectivity; the N-cyano group remains intact under these reaction conditions. google.com For example, using sodium t-butoxide and propanethiol resulted in a 77.57% area conversion to N-cyano-norbuprenorphine after two hours. google.com The choice of solvent can also influence the reaction's efficiency, with N-methyl-2-pyrrolidone (NMP) being a suitable alternative to more common solvents like DMF. google.com
Table 1: Conditions for 3-O-Demethylation of N-cyano-3-O-methyl-norbuprenorphine
| Base | Mercaptan | Solvent | Conversion | Time (hours) |
|---|---|---|---|---|
| Sodium t-butoxide | Propanethiol | DMF | 77.57% | 2 |
| Sodium t-butoxide | Propanethiol | NMP | 88.71% | 18.5 |
| Sodium ethoxide | Propanethiol | Not Specified | 63.94% | 20 |
| NaH | 1-Dodecanethiol | Not Specified | 45.88% | 10.5 |
| n-BuLi | 1-Dodecanethiol | Not Specified | 58.09% | 9.5 |
Data sourced from patent information. google.com
The resulting phenolic hydroxyl group can be further modified, for instance, through glucuronidation, a common metabolic pathway for buprenorphine. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization
While direct derivatization of the N-cyano group itself via CuAAC is not typical, this powerful "click chemistry" reaction is highly relevant for creating complex buprenorphine analogs. The strategy involves introducing an azide (B81097) or a terminal alkyne functionality onto the norbuprenorphine scaffold, which can then be coupled with a wide variety of molecules containing the complementary functional group.
This approach allows for the modular assembly of novel structures. For example, after converting N-cyano-3-O-methyl norbuprenorphine to norbuprenorphine, the secondary amine could be alkylated with a reagent containing an azide or alkyne tag. This tagged intermediate can then undergo CuAAC with other molecules of interest, such as peptides, imaging agents, or other pharmacophores, to generate a library of diverse conjugates. The synthesis of norbuprenorphine derivatives coupled with enkephalins, for instance, utilizes coupling reagents to link the two moieties, demonstrating the principle of attaching peptide structures. nih.gov
Methodological Advancements in N-Cyano-3-O-methyl Norbuprenorphine Synthesis
Development of Efficient and Selective Reaction Conditions
The classical synthesis of N-cyano-3-O-methyl norbuprenorphine is a multi-step process. An efficient pathway starts from thebaine, which is reacted with methyl vinyl ketone, followed by a hydrogenation process. nih.gov The resulting intermediate is then treated with an organolithium reagent and subsequently with cyanogen bromide to introduce the N-cyano group. google.comnih.gov
Improvements in these synthetic steps aim to increase yields and reduce reaction times. For example, the final step to obtain norbuprenorphine from an N-cyano intermediate involves heating in the presence of potassium hydroxide in a high-boiling solvent like ethylene (B1197577) glycol. nih.gov Research into alternative O-demethylation agents, as detailed in section 2.2.3.2, provides milder conditions that can be more selective and efficient. google.com
Application of Green Chemistry Principles in Synthesis
A significant driver in modern pharmaceutical synthesis is the adoption of green chemistry principles to minimize environmental impact and enhance safety. mdpi.comacs.org A major focus in the synthesis of norbuprenorphine derivatives has been to find alternatives to toxic reagents like cyanogen bromide, which is traditionally used for N-demethylation to create the "nor" structure. researchgate.net
Palladium-catalyzed N-demethylation/acylation has emerged as a viable greener alternative. researchgate.net This method can be used on advanced intermediates derived from thebaine, avoiding the use of cyanogen bromide. For instance, an intermediate can be concurrently N-demethylated and N-acylated using catalysts like palladium(II) acetate (B1210297) in the presence of an acylating agent. researchgate.net Another green approach involves starting from oripavine instead of thebaine, which circumvents the need for the often harsh O-demethylation step later in the synthesis. researchgate.net
Further advancing green methodologies, solvent-free reaction conditions and the use of microwave irradiation are being explored to reduce waste and energy consumption in pharmaceutical manufacturing. mdpi.com While specific applications to N-cyano-3-O-methyl norbuprenorphine synthesis are still emerging, these principles guide the future development of more sustainable and efficient production routes for buprenorphine and its analogs.
Structure Activity Relationship Sar Studies Incorporating N Cyano 3 O Methyl Norbuprenorphine
Elucidation of Structural Determinants for Opioid Receptor Affinity and Selectivity
The affinity and selectivity of buprenorphine analogs for opioid receptors are highly sensitive to their molecular architecture. The core 6,14-ethenomorphinan structure provides a rigid framework that orients key functional groups for receptor interaction. researchgate.net Critical determinants include the substituent on the nitrogen atom, the phenolic hydroxyl group at position 3, and the bulky side chain at position 7. nih.govnih.gov For instance, buprenorphine itself demonstrates high affinity for the μ-opioid receptor (MOR) and kappa-opioid receptor (KOR), and moderate affinity for the NOP receptor. encyclopedia.pub Its active metabolite, norbuprenorphine (B1208861), which lacks the N-cyclopropylmethyl group, is also a potent partial agonist at the MOR. mdpi.com Modifications at these sites can drastically alter the binding profile, shifting a compound from an agonist to an antagonist or changing its selectivity between receptor subtypes. nih.govelifesciences.org
Impact of the N-Cyano Group on Receptor Interactions
The nature of the substituent on the morphinan (B1239233) nitrogen is a principal factor in determining a ligand's pharmacological character, influencing its affinity, potency, and efficacy at all opioid receptors. nih.gov In buprenorphine, the N-cyclopropylmethyl group is crucial for its characteristic partial agonist activity at the MOR.
Replacing this bulky alkyl group with a small, electron-withdrawing N-cyano (N-CN) group, as in N-Cyano-3-O-methyl Norbuprenorphine, would be expected to fundamentally alter receptor interactions. The nitrile functionality is known to be a versatile pharmacophore, capable of participating in hydrogen bonding and dipole interactions. nih.gov However, the substitution of the basic nitrogen atom of norbuprenorphine with a cyano group would eliminate the potential for the protonated amine to form the canonical ionic interaction with a highly conserved aspartate residue (Asp147 in the MOR) in the receptor binding pocket. adafad.org This interaction is a cornerstone of high-affinity binding for most opioids. Consequently, the introduction of an N-cyano group is predicted to lead to a significant reduction in binding affinity at the MOR compared to norbuprenorphine or buprenorphine.
Influence of the 3-O-Methyl Moiety on Pharmacological Profile
The phenolic hydroxyl group at position 3 of the morphinan skeleton is another critical anchor for high-affinity binding to the μ-opioid receptor. This hydroxyl group typically acts as a hydrogen bond donor, interacting with a key histidine residue (His319 in the MOR) within the binding site. adafad.org
In N-Cyano-3-O-methyl Norbuprenorphine, this hydroxyl is replaced by a methoxy (B1213986) (O-methyl) group. This modification prevents the molecule from acting as a hydrogen bond donor at this position, which generally results in a decrease in MOR binding affinity. nih.gov While the oxygen of the methoxy group can still act as a hydrogen bond acceptor, the loss of the donor interaction is significant. Studies on other buprenorphine analogs have shown that methylation of the 3-hydroxy group is a key structural modification that influences the ligand's properties. nih.gov Therefore, the 3-O-methyl moiety in N-Cyano-3-O-methyl Norbuprenorphine is expected to contribute to a lower affinity for the MOR compared to its 3-hydroxyl counterparts.
Role of the Morphinan Core in Ligand-Receptor Recognition
The rigid and complex 6,14-ethenomorphinan ring system, which constitutes the core of N-Cyano-3-O-methyl Norbuprenorphine, is essential for ligand-receptor recognition. This scaffold, derived from thebaine, forces the molecule into a specific three-dimensional conformation. nih.gov This pre-organization reduces the entropic penalty upon binding and presents the pharmacophoric groups—the nitrogen substituent, the aromatic ring with its C3 substituent, and the C7 side chain—in a precise spatial arrangement that is complementary to the opioid receptor's binding pocket. researchgate.netadafad.org The deep insertion of this morphinan structure into the receptor is a characteristic feature of this class of high-affinity ligands. adafad.org Different classes of opioid ligands may recognize different sites within the receptor, but the morphinan core ensures that its derivatives engage with the receptor in a highly specific manner. nih.gov
Comparative SAR Analysis with Norbuprenorphine and Buprenorphine Analogs
A comparative analysis of binding affinities highlights the functional consequences of the structural modifications in N-Cyano-3-O-methyl Norbuprenorphine. Buprenorphine exhibits high, nanomolar affinity for MOR and KOR, with lower affinity for NOP receptors. nih.gov Its primary metabolite, norbuprenorphine, which has a secondary amine (N-H) instead of the N-cyclopropylmethyl group, is a potent MOR partial agonist itself. mdpi.com
The introduction of the 3-O-methyl group and the N-cyano group to the norbuprenorphine scaffold would predictably alter this profile significantly. Based on established SAR principles, both modifications are expected to decrease binding affinity at the MOR. The loss of the protonated amine's ionic bond (due to the N-cyano group) and the loss of the phenolic hydroxyl's hydrogen bond donor capability (due to the 3-O-methyl group) would remove two critical anchor points for high-affinity interaction.
The following table presents binding affinity data (Ki, nM) for buprenorphine and norbuprenorphine at human opioid receptors, providing a baseline for understanding the impact of these functional groups.
Interactive Table: Opioid Receptor Binding Affinities of Buprenorphine and Norbuprenorphine
| Compound | MOR (Kᵢ, nM) | KOR (Kᵢ, nM) | DOR (Kᵢ, nM) | NOP (Kᵢ, nM) | Citation |
|---|---|---|---|---|---|
| Buprenorphine | ~1.5 | ~1.6 - 4 | ~5.6 | ~77 | nih.gov |
| Norbuprenorphine | High Affinity | Moderate Affinity | Low Affinity | Low Affinity | encyclopedia.pubmdpi.com |
Note: Specific Ki values for norbuprenorphine vary across studies, but it is consistently characterized as having high MOR affinity. encyclopedia.pubmdpi.com
The predicted profile for N-Cyano-3-O-methyl Norbuprenorphine, based on this comparative analysis, would be one of substantially lower affinity across all classical opioid receptors compared to both buprenorphine and norbuprenorphine.
Analytical Methodologies for the Detection and Quantification of N Cyano 3 O Methyl Norbuprenorphine
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for the separation of N-Cyano-3-O-methyl Norbuprenorphine (B1208861) from complex matrices and for its distinction from structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and their impurities. For the analysis of buprenorphine and related compounds, reversed-phase HPLC is the method of choice, offering excellent resolution and efficiency. A typical HPLC system for the analysis of N-Cyano-3-O-methyl Norbuprenorphine would likely employ a C18 or a phenyl-type column.
The mobile phase composition is a critical parameter that influences the retention and separation of the analyte. A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is commonly used. nih.govfda.gov.tw The pH of the aqueous buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.gov Detection is most commonly achieved using a UV detector, with the wavelength set to maximize the absorbance of the analyte. nih.gov
A simple isocratic reversed-phase HPLC method was developed for the simultaneous determination of buprenorphine hydrochloride, naloxone (B1662785) hydrochloride dihydrate, and its major impurity, noroxymorphone, in pharmaceutical tablets. nih.gov The chromatographic separation was achieved with 10 mmol L(-1) potassium phosphate buffer adjusted to pH 6.0 with orthophosphoric acid and acetonitrile (17:83, v/v) as the mobile phase, a C-18 column, and UV detection at 210 nm. nih.gov The compounds were eluted isocratically at a flow rate of 1.0 mL min(-1), with average retention times of 2.4, 3.8, and 8.1 minutes for naloxone, noroxymorphone, and buprenorphine, respectively. nih.gov This method was validated according to ICH guidelines and was found to be rapid, simple, and suitable for routine quality control analyses. nih.gov
| Parameter | Example Condition 1 | Example Condition 2 |
| Stationary Phase | Perfectsil Target ODS3 C18 (150 mm x 4.6mm, 5 µm) nih.gov | XBridgeTM Shield RP18 (75 mm x 4.6 mm, 2.5 µm) fda.gov.tw |
| Mobile Phase | 10 mmol L-1 potassium phosphate buffer (pH 6.0) and acetonitrile (17:83, v/v) nih.gov | Acetonitrile and 0.063 M ammonium (B1175870) bicarbonate buffer (pH 9.5) (58:42, v/v) fda.gov.tw |
| Flow Rate | 1.0 mL/min nih.gov | 1.5 mL/min fda.gov.tw |
| Detection | UV at 210 nm nih.gov | UV at 230 nm fda.gov.tw |
| Temperature | 35°C nih.gov | 30°C fda.gov.tw |
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique that can be employed for the analysis of N-Cyano-3-O-methyl Norbuprenorphine. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable form. nih.gov Acetylating agents, such as acetic anhydride (B1165640), are commonly used for this purpose. nih.gov
The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The choice of the column is critical for achieving the desired separation from other sample components. The oven temperature program is optimized to ensure efficient separation and good peak shapes.
A sensitive and specific GC/MS method for the determination of buprenorphine and nor-buprenorphine in blood has been developed and validated. nih.gov The sample preparation involved solid-phase extraction and derivatization with acetic anhydride in pyridine (B92270). nih.gov The limits of detection and quantification for both analytes were 0.02 and 0.05 µg/L, respectively, with linear calibration curves over the range of 0.05-30.0 µg/L. nih.gov
| Parameter | Example Condition |
| Derivatization Agent | Acetic anhydride in pyridine nih.gov |
| Column Type | Capillary column (e.g., DB-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized temperature gradient |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of N-Cyano-3-O-methyl Norbuprenorphine. It is often coupled with a chromatographic separation technique, such as HPLC or GC, to provide unambiguous identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of opioids and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. nih.govnih.govnih.gov In this technique, the HPLC system is interfaced with a tandem mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI) in the positive ion mode. nih.gov
The precursor ion, which corresponds to the protonated molecule [M+H]+ of N-Cyano-3-O-methyl Norbuprenorphine, is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and minimizes interferences from the sample matrix. nih.gov
A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of buprenorphine, norbuprenorphine, naloxone, and their glucuronide conjugates in urine samples was developed without an enzymatic hydrolysis step. nih.gov The method utilized solid-phase extraction, liquid chromatography on a C18 column, electrospray positive ionization, and multiple reaction monitoring for mass analysis. nih.gov The limit of quantification was 0.5 µg/L for buprenorphine and 3 µg/L for norbuprenorphine. nih.gov
| Parameter | Example Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (Predicted for N-Cyano-3-O-methyl Norbuprenorphine) | m/z 453.3 |
| Product Ions | To be determined through infusion and fragmentation studies |
| Collision Energy | Optimized for each transition |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov As with GC analysis, a derivatization step is necessary for N-Cyano-3-O-methyl Norbuprenorphine. nih.gov Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum contains a molecular ion and a series of fragment ions that are characteristic of the analyte's structure. For quantitative analysis, selected ion monitoring (SIM) is often used, where the instrument is set to detect only a few specific ions, which increases sensitivity and selectivity.
A validated GC-MS method for the determination of buprenorphine and nor-buprenorphine in blood involved solid-phase extraction and derivatization with acetic anhydride. nih.gov Buprenorphine-d4 was used as the internal standard. The method demonstrated good linearity, recovery, and precision. nih.gov
| Parameter | Example Condition |
| Ionization Mode | Electron Ionization (EI) |
| Scan Type | Selected Ion Monitoring (SIM) |
| Derivatization | Required (e.g., acetylation) nih.gov |
| Characteristic Ions | To be determined from the mass spectrum of the derivatized compound |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry offers a significant advantage in the analysis of complex samples by providing highly accurate mass measurements. oup.com This allows for the determination of the elemental composition of an analyte and helps to differentiate it from other compounds with the same nominal mass. oup.com
When coupled with liquid chromatography (LC-HRMS), this technique can provide a high degree of confidence in the identification of N-Cyano-3-O-methyl Norbuprenorphine, even in the absence of a reference standard. The accurate mass of the protonated molecule of N-Cyano-3-O-methyl Norbuprenorphine is 453.2751. lgcstandards.com By extracting the ion chromatogram for this specific mass with a very narrow mass tolerance (e.g., ±5 ppm), a high level of selectivity can be achieved.
A sensitive liquid chromatographic–high-resolution mass spectrometric (LC–HR-MS) assay for buprenorphine and its urinary metabolites was developed with minimal sample preparation. oup.com The method demonstrated a limit of detection of 1.3 µg/L for buprenorphine and norbuprenorphine and a typical mass accuracy of <2 ppm for all analytes. oup.com
| Parameter | Example Condition |
| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |
| Mass Accuracy | < 5 ppm oup.com |
| Data Acquisition | Full Scan or Tandem MS (MS/MS) |
| Key Advantage | High selectivity and confident identification based on accurate mass measurement |
Sample Preparation and Extraction Methods from Biological Matrices (e.g., in vitro media, animal tissues)
The effective isolation of N-Cyano-3-O-methyl Norbuprenorphine from complex biological matrices is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the desired level of purity.
Enzymatic Hydrolysis Approaches
In the analysis of related compounds like norbuprenorphine, which are often present in biological samples as glucuronide conjugates, enzymatic hydrolysis is a common prerequisite to release the free drug for detection. nih.govsemanticscholar.org This process typically utilizes β-glucuronidase enzymes. For instance, studies on norbuprenorphine-3-β-D-glucuronide have shown that enzymes from sources such as Helix pomatia and Escherichia coli can achieve quantitative hydrolysis. nih.gov
While N-Cyano-3-O-methyl Norbuprenorphine itself is not a glucuronide conjugate, this step could be relevant if it were to be metabolized to a conjugated form in a biological system. The efficiency of hydrolysis is dependent on factors such as enzyme source, concentration, temperature, and incubation time. nih.gov
Table 1: Comparison of β-glucuronidase sources for hydrolysis of Norbuprenorphine-3-β-D-glucuronide
| Enzyme Source | Incubation Conditions | Hydrolysis Efficiency | Reference |
|---|---|---|---|
| Helix pomatia | 37°C for 16 hours | Quantitative | nih.gov |
| Escherichia coli | 37°C for 16 hours | Quantitative | nih.gov |
| Glusulase (H. pomatia β-glucuronidase and sulfatase) | 60°C for 1 hour | Complete | nih.gov |
This table is based on data for norbuprenorphine-3-β-D-glucuronide and serves as an illustrative example of enzymatic hydrolysis approaches that could be adapted.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and effective technique for separating analytes from biological fluids based on their differential solubility in two immiscible liquid phases. For the extraction of buprenorphine and norbuprenorphine from human plasma, LLE methods have been successfully employed. researchgate.net A typical procedure involves the extraction of the sample with an organic solvent, such as a mixture of isopropanol, hexane, and ethyl acetate, at a specific pH to ensure the analyte is in its non-ionized form, thereby maximizing its partitioning into the organic phase. nih.gov
For N-Cyano-3-O-methyl Norbuprenorphine, a similar approach would be anticipated. The choice of solvent and pH would need to be optimized based on the specific physicochemical properties of the compound, particularly its pKa, to achieve high recovery rates.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For the analysis of buprenorphine and its metabolites, including norbuprenorphine, from various biological matrices like urine and meconium, SPE has been widely adopted. nih.govnih.govnih.gov
Various types of SPE cartridges are available, with the choice of sorbent chemistry (e.g., C18, mixed-mode cation exchange) being critical for optimal retention and elution of the target analyte. nih.gov An automated SPE method for 23 opioids and their metabolites, including norbuprenorphine, in urine has been validated, demonstrating high recovery and precision. enco.co.il Given the structural similarities, a validated SPE method for N-Cyano-3-O-methyl Norbuprenorphine would likely utilize similar sorbents and solvent systems, with adjustments to account for the presence of the cyano and methyl ether groups.
Table 2: Example of a Validated SPE Method for Buprenorphine and Norbuprenorphine in Meconium
| Parameter | Details | Reference |
|---|---|---|
| Extraction Method | Buffer extraction followed by SPE | nih.gov |
| Recovery | ≥85.0% | nih.gov |
| Linearity (ng/g) | 20 to 2000 | nih.gov |
| Intra-assay Imprecision | ≤13.9% | nih.gov |
| Inter-assay Imprecision | ≤12.4% | nih.gov |
This table illustrates the performance of an SPE method for related compounds and suggests the expected performance for a method tailored to N-Cyano-3-O-methyl Norbuprenorphine.
Microextraction by Packed Sorbent (MEPS)
Microextraction by packed sorbent is a miniaturized version of SPE that offers several advantages, including reduced sample and solvent volumes, faster processing times, and potential for automation. nih.gov The MEPS device integrates the sorbent directly into a syringe, allowing for the extraction, pre-concentration, and clean-up of the sample in a single step. While specific applications of MEPS for N-Cyano-3-O-methyl Norbuprenorphine are not documented, its successful use for other drugs and metabolites in biological fluids suggests its potential applicability. The selection of the appropriate sorbent material (e.g., C8, C18) would be crucial for the effective extraction of N-Cyano-3-O-methyl Norbuprenorphine.
Method Validation for Academic Research Applications
For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to ensure its performance characteristics are well-defined and acceptable for the intended application.
Specificity and Selectivity
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Selectivity is a measure of how well the method can determine the analyte without interference from these other components.
In the context of N-Cyano-3-O-methyl Norbuprenorphine analysis, specificity and selectivity are paramount to avoid erroneous results. This is typically achieved through high-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a highly selective detector like a tandem mass spectrometer (MS/MS).
A patent for the preparation of buprenorphine mentions the use of Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the formation of N-cyano-norbuprenorphine from the O-demethylation of N-Cyano-3-O-methyl-norbuprenorphine, indicating the suitability of this technique for distinguishing between these closely related compounds. google.com
Validation of specificity would involve analyzing blank matrix samples (e.g., drug-free plasma or tissue homogenate) to ensure no interfering peaks are present at the retention time of N-Cyano-3-O-methyl Norbuprenorphine. Additionally, samples would be spiked with potentially interfering substances, such as its precursor, thebaine, and its potential metabolite, N-cyano-norbuprenorphine, to demonstrate that the method can resolve and accurately quantify the target analyte. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Cyano-3-O-methyl Norbuprenorphine |
| Buprenorphine |
| Norbuprenorphine |
| Norbuprenorphine-3-β-D-glucuronide |
| Thebaine |
Linearity and Calibration Curve Establishment
No published data is available.
Limits of Detection (LOD) and Quantification (LOQ)
No published data is available.
Precision and Accuracy
No published data is available.
Recovery Studies
No published data is available.
Metabolic and Biotransformation Studies of N Cyano 3 O Methyl Norbuprenorphine
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., Microsomes, S9 fractions)
In vitro models using human liver subcellular fractions, such as microsomes and S9 fractions, are standard for investigating drug metabolism. nih.govresearchgate.net These preparations contain a high concentration of the primary drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are located in the endoplasmic reticulum. nih.govresearchgate.net
For a compound like N-Cyano-3-O-methyl Norbuprenorphine (B1208861), incubation with human liver microsomes (HLM) or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) would elucidate its metabolic fate. researchgate.net Studies on the parent compound, buprenorphine, show it is extensively metabolized in such systems. nih.govresearchgate.net The metabolic stability of the new chemical entity would be determined by quantifying the rate of its disappearance over time. Metabolite identification would then be performed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the biotransformation products. nih.govnih.gov
The Cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs, including most opioids. oup.comoup.com These enzymes are responsible for oxidative reactions such as N-dealkylation, O-demethylation, and hydroxylation.
CYP3A4 is the most abundant CYP isoform in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. nih.gov It plays a predominant role in the metabolism of buprenorphine. ccjm.orgencyclopedia.pub The primary biotransformation of buprenorphine is N-dealkylation to its major active metabolite, norbuprenorphine, a reaction catalyzed mainly by CYP3A4. nih.govnih.gov Studies have shown that CYP3A4 accounts for approximately 65% of norbuprenorphine formation. nih.gov Given that N-Cyano-3-O-methyl Norbuprenorphine is a derivative of norbuprenorphine, CYP3A4 is expected to be a key enzyme in its further metabolism, particularly through hydroxylation of the parent molecule. nih.gov
While CYP3A4 is primary, other CYP isoforms contribute to the metabolism of buprenorphine and its derivatives.
CYP2C8 : This isoform is known to contribute significantly to the N-dealkylation of buprenorphine, accounting for about 30% of norbuprenorphine production. nih.gov
CYP2D6 : This enzyme is heavily involved in the metabolism of many opioids, often through O-demethylation. youtube.com While its role in buprenorphine's N-dealkylation is minor compared to CYP3A4, buprenorphine does act as a substrate and a potent inhibitor of CYP2D6. researchgate.netnih.gov The O-demethylation of the 3-O-methyl group on N-Cyano-3-O-methyl Norbuprenorphine is a likely pathway mediated by CYP2D6, similar to how it metabolizes codeine to morphine. youtube.comnih.gov
CYP3A5 and CYP3A7 : These isoforms, closely related to CYP3A4, have also been shown to produce norbuprenorphine from buprenorphine. nih.gov
CYP2C9, CYP2C18, and CYP2C19 : Investigations have revealed that these isoforms are involved in other oxidative metabolic pathways of buprenorphine, separate from N-dealkylation. nih.gov
The relative contributions of these enzymes to the metabolism of N-Cyano-3-O-methyl Norbuprenorphine would be determined through reaction phenotyping studies using a panel of recombinant human CYP enzymes.
| CYP Isoform | Known/Predicted Role in Metabolism | Reference |
|---|---|---|
| CYP3A4 | Major role in N-dealkylation of parent buprenorphine; predicted role in hydroxylation. | nih.govnih.govnih.gov |
| CYP2C8 | Significant minor role in N-dealkylation of parent buprenorphine. | nih.gov |
| CYP2D6 | Predicted primary role in O-demethylation; minor substrate for parent buprenorphine. | youtube.comnih.gov |
| CYP3A5 / CYP3A7 | Can produce norbuprenorphine from buprenorphine. | nih.gov |
| CYP2C9 / 2C18 / 2C19 | Involved in other oxidative pathways of the parent molecule. | nih.gov |
N-dealkylation is a critical metabolic pathway for many opioids. nih.gov For buprenorphine, the removal of the cyclopropylmethyl group to form norbuprenorphine is the principal Phase I metabolic step, mainly via CYP3A4. researchgate.netencyclopedia.pub However, N-Cyano-3-O-methyl Norbuprenorphine already exists in a dealkylated state relative to buprenorphine (lacking the cyclopropylmethyl group) and instead possesses an N-cyano group. The metabolic fate of this N-cyano moiety is a key question. The von Braun reaction, a chemical method, uses cyanogen (B1215507) bromide to demethylate tertiary amines, forming a cyanamide (B42294) intermediate. nih.govchim.it The metabolic stability of such a cyanamide in a biological system is not as extensively documented as alkyl groups but would be a primary focus of stability studies. It is possible for this group to be hydrolyzed, though this may be a minor pathway compared to reactions on the rest of the molecule.
O-demethylation is a common metabolic reaction for opioids that contain methoxy (B1213986) groups, converting them into more active phenolic compounds. chim.it The 3-O-methyl group on N-Cyano-3-O-methyl Norbuprenorphine is a prime target for this reaction. This pathway would yield N-Cyano-Norbuprenorphine. As with other opioids like codeine and oxycodone, this reaction is typically catalyzed by CYP2D6. youtube.comnih.gov The resulting phenolic hydroxyl group would then be a primary site for subsequent Phase II conjugation. nih.gov
Following or alongside initial oxidative reactions, both the parent drug and its Phase I metabolites can undergo further metabolism.
Hydroxylation : Hydroxylated metabolites of both buprenorphine (hydroxy-buprenorphine) and norbuprenorphine (hydroxy-norbuprenorphine) have been identified, indicating that the core structure of the molecule is susceptible to oxidation. nih.gov This is likely mediated by CYP3A enzymes.
Conjugation (Glucuronidation) : Glucuronidation is the most significant Phase II metabolic pathway for buprenorphine and its primary metabolite, norbuprenorphine. nih.govresearchgate.net The parent drug is conjugated at the phenolic 3-position to form buprenorphine-3-glucuronide (B3G), while norbuprenorphine is similarly conjugated to form norbuprenorphine-3-glucuronide (N3G). nih.govnih.gov These reactions are catalyzed by various UGT enzymes, including UGT1A1, UGT1A3, and UGT2B7. researchgate.netresearchgate.net For N-Cyano-3-O-methyl Norbuprenorphine, the metabolite formed via O-demethylation would expose a phenolic hydroxyl group, making it an excellent substrate for extensive glucuronidation. nih.govresearchgate.net
| Parent Compound | Metabolic Pathway | Predicted Key Metabolite | Enzymes Involved |
|---|---|---|---|
| N-Cyano-3-O-methyl Norbuprenorphine | O-Demethylation | N-Cyano-Norbuprenorphine | CYP2D6 (predicted) |
| N-Cyano-3-O-methyl Norbuprenorphine | Hydroxylation | Hydroxy-N-Cyano-3-O-methyl Norbuprenorphine | CYP3A4 (predicted) |
| N-Cyano-Norbuprenorphine | Glucuronidation | N-Cyano-Norbuprenorphine-Glucuronide | UGT1A1, UGT1A3 (predicted) |
Role of Cytochrome P450 Enzymes (CYPs) in Biotransformation
In Vivo Metabolic Fate in Animal Models (e.g., Rodents)
While direct studies on N-Cyano-3-O-methyl Norbuprenorphine are not available, research on buprenorphine and norbuprenorphine in rodent models offers significant insights into their metabolic processing.
Identification of Circulating Metabolites
In studies involving rodents, the primary circulating metabolites of buprenorphine are norbuprenorphine, buprenorphine-3-glucuronide, and norbuprenorphine-3-glucuronide. Following administration of buprenorphine, the parent drug is metabolized by cytochrome P450 enzymes, principally CYP3A4, leading to the formation of norbuprenorphine through N-dealkylation. Both buprenorphine and norbuprenorphine then undergo phase II metabolism, where they are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form their respective glucuronide conjugates.
In mice, after the administration of norbuprenorphine-3-glucuronide, norbuprenorphine was detected in the brain, albeit at low concentrations relative to the administered glucuronide. nih.gov This suggests that some degree of de-conjugation may occur in vivo, allowing the aglycone (norbuprenorphine) to become available.
A study in baboons using radiolabeled buprenorphine also indicated rapid metabolism of the parent compound in plasma. nih.gov
Table 1: Key Metabolites of Buprenorphine Identified in Animal Models
| Metabolite | Parent Compound | Metabolic Pathway |
| Norbuprenorphine | Buprenorphine | N-dealkylation |
| Buprenorphine-3-glucuronide | Buprenorphine | Glucuronidation |
| Norbuprenorphine-3-glucuronide | Norbuprenorphine | Glucuronidation |
Excretion Pathways and Metabolite Profiling in Urine/Feces
The excretion of buprenorphine and its metabolites occurs through both urine and feces. The majority of a buprenorphine dose is eliminated in the feces, with a smaller proportion, primarily as conjugated metabolites, excreted in the urine. nih.gov
In human studies, which can often be extrapolated to animal models with similar metabolic enzyme profiles, norbuprenorphine-glucuronide is a major metabolite found in urine. nih.gov Analysis of urine samples from individuals administered buprenorphine shows the presence of both the parent drug and its metabolites, with norbuprenorphine and its glucuronide being significant components.
Investigation of Species Differences in Metabolism
While the fundamental metabolic pathways of buprenorphine, namely N-dealkylation and glucuronidation, are generally conserved across species, the specific enzymes involved and the relative abundance of different metabolites can vary. For instance, in humans, CYP3A4 is the primary enzyme responsible for the N-dealkylation of buprenorphine. nih.gov While rodents also possess CYP3A enzymes, the specific isoforms and their activity levels can differ, potentially leading to variations in the rate and extent of norbuprenorphine formation.
Similarly, the activity of various UGT enzymes responsible for glucuronidation can exhibit species-specific differences, influencing the profile of conjugated metabolites. Such variations are crucial considerations when extrapolating metabolic data from animal models to humans.
Computational and Molecular Modeling Approaches for N Cyano 3 O Methyl Norbuprenorphine
Ligand-Receptor Docking Studies for Opioid Receptors
Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This technique is crucial for understanding the structural basis of ligand affinity and efficacy.
Based on studies of buprenorphine and other morphinans, N-Cyano-3-O-methyl Norbuprenorphine (B1208861) is predicted to adopt a binding pose within the orthosteric binding pocket of opioid receptors, particularly the mu-opioid receptor (μOR). The core morphinan (B1239233) structure would orient itself in a manner consistent with other ligands of this class. The protonated nitrogen atom is expected to form a crucial salt bridge with a highly conserved aspartic acid residue (Asp149 in the μOR). nih.govresearchgate.net The phenolic portion of the molecule would occupy a hydrophobic pocket, with the 3-O-methyl group influencing the precise interactions within this sub-pocket.
The binding of morphinan ligands to the μOR is stabilized by a network of interactions with specific amino acid residues. For buprenorphine, these interactions are well-characterized and provide a template for analyzing N-Cyano-3-O-methyl Norbuprenorphine. nih.gov The key interactions involve residues in multiple transmembrane (TM) helices and extracellular loops (ECL).
N-Cyano-3-O-methyl Norbuprenorphine would be expected to retain many of the core interactions observed with buprenorphine, such as those with the morphinan scaffold. However, interactions involving the N-substituent would change significantly. The bulky N-cyclopropylmethyl group of buprenorphine engages in hydrophobic interactions deep within the binding pocket, including with residues in TM2 and TM7 like W320 and Y328. nih.gov The smaller, linear N-cyano group would not form these interactions and would instead present a different electronic and steric profile to the surrounding residues.
Table 1: Predicted Key Residue Interactions for N-Cyano-3-O-methyl Norbuprenorphine at the μ-Opioid Receptor (Inferred from Buprenorphine Studies)
| Receptor Residue | Location | Interaction Type | Predicted Role with N-Cyano-3-O-methyl Norbuprenorphine |
| Asp149 | TM3 | Ionic / Salt Bridge | Anchors the protonated nitrogen of the ligand. |
| Tyr150 | TM3 | Hydrogen Bond / Hydrophobic | Stabilizes the ligand's core structure. nih.gov |
| Met153 | TM3 | Hydrophobic | Interacts with the morphinan scaffold. nih.gov |
| Lys235 | TM5 | Water-mediated H-Bond | Stabilizes the ligand-receptor complex. researchgate.net |
| Trp295 | TM6 | Hydrophobic / π-π Stacking | Interacts with the ligand's aromatic system. nih.gov |
| His299 | TM6 | Hydrogen Bond / Hydrophobic | Stabilizes the core of the ligand. nih.gov |
| Trp320 | TM7 | Hydrophobic | Interaction would be altered due to the smaller N-cyano group compared to buprenorphine's N-cyclopropylmethyl. nih.gov |
| Tyr328 | TM7 | Hydrophobic / H-Bond | Interaction profile would differ significantly at the N-substituent region. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor complexes over time. These simulations can reveal conformational changes in both the ligand and the receptor, the stability of key interactions, and the role of solvent molecules. For buprenorphine, MD simulations have been instrumental in explaining its unique pharmacological profile, such as its partial agonism. nih.govresearchgate.net
Applying MD simulations to N-Cyano-3-O-methyl Norbuprenorphine would allow researchers to assess the stability of its predicted binding pose. Key analyses would include:
Conformational Flexibility: Examining the rotational freedom of the N-cyano group and the C7 side chain to understand their preferred orientations.
Interaction Stability: Monitoring the persistence of crucial interactions, such as the salt bridge to Asp149 and hydrogen bonds, throughout the simulation.
Receptor Dynamics: Observing how the presence of the N-cyano group influences the conformational state of the receptor, particularly in regions associated with signal activation like TM6 and the intracellular loops. Studies on buprenorphine identified distinct interaction states that correlate with its partial agonist activity, and MD simulations could determine if similar states exist for its N-cyano derivative. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent and selective ligands. nih.gov
A QSAR study involving N-Cyano-3-O-methyl Norbuprenorphine would require a dataset of structurally related morphinans with varying substituents and their experimentally determined binding affinities or functional potencies at opioid receptors. Molecular descriptors for each compound would be calculated, representing their physicochemical properties such as:
Electronic Properties: The electron-withdrawing nature of the N-cyano group would be captured by descriptors like Hammett constants (σ).
Steric Properties: The size and shape of the N-substituent would be quantified using parameters like molar refractivity or Taft steric parameters (Es). nih.gov
Hydrophobicity: The lipophilicity of the molecule, influenced by the N-substituent and the 3-O-methyl group, would be described by parameters like LogP.
The resulting QSAR model could elucidate the specific contributions of the N-cyano group to receptor affinity and selectivity compared to other N-substituents, providing a predictive framework for designing new analogues. nih.gov
De Novo Drug Design Methodologies Applying N-Cyano-3-O-methyl Norbuprenorphine Scaffolds
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often tailored to fit a specific receptor binding site. frontiersin.orgnih.gov The core structure of N-Cyano-3-O-methyl Norbuprenorphine, specifically the 3-O-methyl norbuprenorphine framework, can serve as a valuable scaffold in such design strategies. nih.gov
Using this scaffold, computational algorithms can:
Grow Fragments: Start with the core scaffold placed in the receptor's binding site and computationally add small chemical fragments to generate novel side chains and substituents.
Link Fragments: Place multiple fragments in favorable positions within the binding site and then connect them using linker chemistry.
Utilize Generative Models: Employ deep learning and artificial intelligence approaches to generate entirely new molecules that retain the essential scaffold features while exploring vast chemical space for novel functionalities. frontiersin.orgnih.gov
These methods could be used to systematically replace the N-cyano group with a diverse array of other chemical moieties to explore how modifications at this position impact the interaction with opioid receptors.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) that a ligand must possess to interact with a specific receptor. This model then serves as a 3D query for virtual screening, a process used to rapidly search large chemical databases for molecules that match the pharmacophore and are therefore potential new ligands. nih.gov
A pharmacophore model for morphinan agonists at the μOR would typically include:
A positive ionizable feature (the protonated nitrogen).
An aromatic ring feature.
One or more hydrophobic features.
A hydrogen bond acceptor (from the phenolic oxygen).
N-Cyano-3-O-methyl Norbuprenorphine would be evaluated based on its ability to match these features. While its core structure fits the general morphinan pharmacophore, the N-cyano group itself might introduce unique features or steric clashes that influence its fit compared to other opioids. This pharmacophore model could be used to screen ultra-large chemical libraries to identify novel, structurally diverse compounds that share the key interaction features of the buprenorphine scaffold but may possess different pharmacological properties. nih.gov
Future Directions and Research Perspectives
Design and Synthesis of Novel Analogs based on N-Cyano-3-O-methyl Norbuprenorphine (B1208861) Scaffold
The chemical structure of N-Cyano-3-O-methyl norbuprenorphine, characterized by the presence of a cyano group at the nitrogen atom and a methyl ether at the 3-position of the morphinan (B1239233) core, offers a versatile platform for the design and synthesis of novel analogs. The traditional synthesis of buprenorphine involves the N-demethylation of its precursor with cyanogen (B1215507) bromide, leading to the formation of the N-cyano intermediate. researchgate.net This cyano group can serve as a valuable synthetic handle for further chemical modifications.
Future research could focus on:
Modification of the N-cyano group: The cyano moiety can be chemically transformed into a variety of other functional groups, such as tetrazoles, amides, or amines, which could lead to compounds with altered pharmacological profiles. The exploration of bioisosteric replacements for the cyano group may yield analogs with improved metabolic stability or receptor interaction.
Derivatization at the 3-O-methyl position: The methyl ether at the 3-position is another site for synthetic manipulation. Demethylation to the corresponding phenol (B47542) and subsequent derivatization could introduce a range of substituents to probe structure-activity relationships at the opioid receptors.
Alterations to the thebaine-derived core: The core morphinan structure itself can be modified. For instance, the synthesis of derivatives with alterations in the C-ring could be explored to understand their impact on receptor binding and functional activity.
These synthetic endeavors could lead to the discovery of novel compounds with unique pharmacological properties, potentially offering advantages over existing opioids.
Advanced Pharmacological Characterization in Specific Receptor Subtype Systems
Currently, there is a significant lack of publicly available data on the pharmacological properties of N-Cyano-3-O-methyl norbuprenorphine itself. While it is known as an impurity in buprenorphine preparations (Buprenorphine EP Impurity C), its own receptor binding affinity and functional activity at various opioid receptor subtypes (mu, delta, and kappa) remain uncharacterized.
Future pharmacological studies are crucial and should include:
Receptor Binding Assays: Comprehensive binding assays using radioligands for mu, delta, and kappa opioid receptors are necessary to determine the affinity of N-Cyano-3-O-methyl norbuprenorphine for these targets. Human neuroblastoma SH-SY5Y cells, which express both mu and delta opioid receptors, could be a suitable model system for such studies. nih.gov
Functional Activity Assays: In vitro functional assays, such as the [³⁵S]GTPγS binding assay, are needed to determine whether N-Cyano-3-O-methyl norbuprenorphine acts as an agonist, antagonist, or partial agonist at each opioid receptor subtype.
Comparative Analysis: The pharmacological profile of N-Cyano-3-O-methyl norbuprenorphine should be compared with that of buprenorphine, norbuprenorphine, and other key intermediates to understand how the N-cyano and 3-O-methyl groups influence receptor interaction.
Elucidation of Signaling Pathways Beyond G-Protein Coupling
The signaling mechanisms of many opioid ligands are now understood to extend beyond the canonical G-protein coupling pathway to include biased signaling, such as the recruitment of β-arrestins. nih.gov Biased agonists, which preferentially activate one signaling pathway over another, are a major focus of modern drug discovery as they may offer therapeutic benefits with fewer side effects.
Future research on N-Cyano-3-O-methyl norbuprenorphine should investigate:
β-Arrestin Recruitment Assays: Studies are needed to determine if N-Cyano-3-O-methyl norbuprenorphine induces the recruitment of β-arrestin to opioid receptors. This would reveal whether the compound exhibits any signaling bias.
Downstream Signaling Cascades: Exploration of other potential signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), could provide a more complete picture of its cellular effects.
KEGG Pathway Analysis: Computational tools like the KEGG PATHWAY database could be utilized to predict potential biological pathways that might be modulated by this compound based on its structure. genome.jp
Understanding the full spectrum of signaling pathways activated by N-Cyano-3-O-methyl norbuprenorphine and its analogs is critical for predicting their in vivo effects and for designing safer and more effective opioid-based medications.
Development of Highly Sensitive and Specific Analytical Tools for Research
As N-Cyano-3-O-methyl norbuprenorphine is a known impurity in buprenorphine, the development of sensitive and specific analytical methods for its detection and quantification is of significant interest for quality control and research purposes. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established for buprenorphine and its primary metabolite norbuprenorphine, specific methods optimized for N-Cyano-3-O-methyl norbuprenorphine are not widely reported. nih.govkinampark.comresearchgate.netthermofisher.comwa.gov
Future analytical development should focus on:
Optimized LC-MS/MS Methods: Developing and validating robust LC-MS/MS methods specifically for the quantification of N-Cyano-3-O-methyl norbuprenorphine in various matrices, including pharmaceutical preparations and biological samples. This would involve optimizing chromatographic separation and mass spectrometric parameters for this specific analyte.
Synthesis of Labeled Standards: The synthesis of isotopically labeled internal standards, such as a deuterated version of N-Cyano-3-O-methyl norbuprenorphine, would significantly improve the accuracy and precision of quantitative analyses.
High-Throughput Screening Methods: For quality control in pharmaceutical manufacturing, the development of high-throughput screening methods would be beneficial for rapidly assessing the purity of buprenorphine batches.
The availability of such analytical tools is a prerequisite for conducting detailed pharmacokinetic and metabolic studies of this compound.
Exploration of N-Cyano-3-O-methyl Norbuprenorphine as a Pharmacological Probe
Given its unique chemical structure, N-Cyano-3-O-methyl norbuprenorphine and its derivatives could potentially be developed into valuable pharmacological probes for studying opioid receptors.
Future research in this area could involve:
Radiolabeling: The synthesis of a radiolabeled version of N-Cyano-3-O-methyl norbuprenorphine could create a novel radioligand for characterizing opioid receptor binding sites, particularly if it exhibits high affinity and selectivity for a specific receptor subtype.
Fluorescent Probes: The attachment of a fluorescent tag to the molecule could enable its use in fluorescence-based assays to visualize receptor localization and trafficking in living cells.
Photoaffinity Labels: Incorporation of a photo-reactive group could allow for the creation of photoaffinity labels to irreversibly bind to and identify the amino acid residues in the binding pocket of opioid receptors.
The development of such probes would provide powerful tools for advancing our understanding of opioid receptor pharmacology and for the discovery of new drugs targeting these receptors.
Q & A
Q. What strategies mitigate contradictions in reported metabolite stability data?
- Methodological Answer : Standardize storage conditions (e.g., -80°C vs. -20°C) and sample pH during stability testing. Use accelerated degradation studies (e.g., 40°C/75% humidity) to identify labile functional groups (e.g., cyano or glucuronide moieties). Report detailed analytical conditions (column type, mobile phase) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
